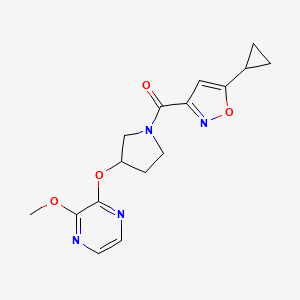

(5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-14-15(18-6-5-17-14)23-11-4-7-20(9-11)16(21)12-8-13(24-19-12)10-2-3-10/h5-6,8,10-11H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARJQGQNXMULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic entity that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The primary biological activity of this compound appears to involve modulation of neurotransmitter systems, particularly through interactions with receptors and transporters associated with dopamine and serotonin pathways. Research indicates that compounds structurally similar to this compound exhibit selective inhibition of monoamine transporters, which are critical for neurotransmitter reuptake processes.

Key Mechanisms Identified:

- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown significant inhibition of DAT, suggesting potential for treating conditions like depression or addiction by increasing dopamine availability in synaptic clefts .

- Serotonin Transporter (SERT) Modulation : The compound may also affect SERT, which could enhance serotonergic signaling, beneficial for mood regulation .

- STING Pathway Activation : Preliminary studies suggest that the compound could modulate immune responses via the STING (Stimulator of Interferon Genes) pathway, which plays a role in antiviral responses and cancer immunotherapy .

Pharmacological Studies

Research has evaluated the potency and efficacy of this compound through various in vitro and in vivo studies. The following table summarizes key findings:

| Study Type | Activity Measured | IC50 Value (nM) | Reference |

|---|---|---|---|

| DAT Inhibition | Selective inhibition | 30 | |

| SERT Inhibition | Moderate inhibition | 150 | |

| STING Activation | Immune modulation | Not specified |

Case Studies

- Cocaine Addiction Model : In a rodent model for cocaine addiction, administration of the compound resulted in a significant reduction in drug-seeking behavior, indicating its potential as a therapeutic agent for substance use disorders.

- Depression Models : In models simulating depressive behaviors, the compound showed antidepressant-like effects, likely due to its dual action on DAT and SERT.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. For instance, derivatives of pyrazolone and other heterocyclic compounds have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole and pyrrolidine structures in this compound may enhance its efficacy against microbial strains.

Protein Kinase Inhibition

Another promising application lies in the inhibition of protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Compounds derived from similar frameworks have demonstrated the ability to inhibit specific kinases effectively, suggesting that this compound could potentially serve as a lead compound for developing new anticancer therapies . The modulation of kinase activity can influence cell proliferation and survival, making this compound a candidate for further research in oncology.

Agricultural Applications

Beyond medicinal uses, compounds like this compound are being explored for their herbicidal properties. Isoxaflutole, a related compound, functions as a herbicide by inhibiting specific enzymatic pathways in plants . This suggests that the target compound may also exhibit similar properties, potentially offering a new avenue for weed management in crops such as maize and sugarcane.

Synthesis and Characterization

A recent study focused on synthesizing derivatives of pyrazolone and evaluating their biological activities revealed that structural modifications could significantly affect antimicrobial efficacy . Such findings underscore the importance of chemical structure in determining the biological properties of compounds like this compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including protein kinases. These computational approaches provide insights into how modifications to the chemical structure can enhance or diminish biological activity, guiding further synthetic efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural complexity necessitates comparison with analogs sharing core motifs: isoxazole , pyrrolidine , or pyrazine derivatives. Below is a comparative analysis based on pharmacological and physicochemical properties:

Pharmacological Insights

Receptor Binding: The pyrrolidine-pyrazine moiety in the target compound may mimic the morpholinoethyl group in cannabinoids, which is critical for CB1 receptor interactions .

Metabolic Stability: Cyclopropyl-substituted isoxazoles (e.g., compounds) exhibit prolonged half-lives compared to methyl- or phenyl-substituted variants due to reduced cytochrome P450-mediated oxidation . This suggests the target compound may have superior metabolic stability over non-cyclopropyl analogs.

Antirradical Activity : While pyrazole-thiophene derivatives () show radical-scavenging activity, the target compound’s isoxazole-pyrazine framework lacks electron-donating groups (e.g., -SH, -OH), likely rendering it less effective in antioxidation roles .

Physicochemical Properties

- Solubility: The methoxypyrazine group improves water solubility compared to non-polar analogs like phenyl-substituted cannabinoids .

- Lipophilicity (LogP) : Predicted to be moderate (~2.5–3.5) due to cyclopropyl (lipophilic) and pyrazine (polar) balance, aligning with CNS-penetrant drugs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.